molecular formula C17H21N5O2S B432104 N-(3,5-dimethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide CAS No. 516460-40-5

N-(3,5-dimethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

Cat. No.: B432104
CAS No.: 516460-40-5
M. Wt: 359.4g/mol
InChI Key: FINSBGVPWNIGPC-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperazine moiety, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization. One common method involves the reaction of 3,5-dimethoxyaniline with pyrimidine-2-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with piperazine and thiophosgene to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications to minimize costs and maximize output .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in cancer research.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may bind to and inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

CAS No.

516460-40-5

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C17H21N5O2S/c1-23-14-10-13(11-15(12-14)24-2)20-17(25)22-8-6-21(7-9-22)16-18-4-3-5-19-16/h3-5,10-12H,6-9H2,1-2H3,(H,20,25)

InChI Key

FINSBGVPWNIGPC-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)OC

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)OC

Origin of Product

United States

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